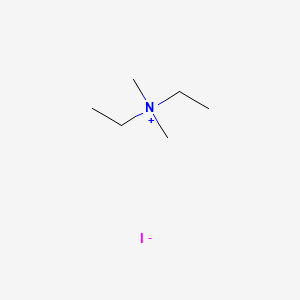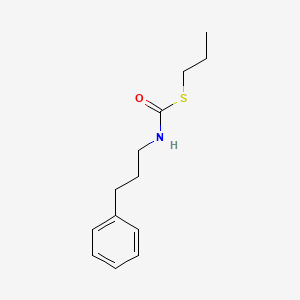![molecular formula C13H12BrN3O4 B14169966 Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate CAS No. 386705-88-0](/img/structure/B14169966.png)
Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate is a complex organic compound that features a benzoate ester linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nitration: The brominated pyrazole undergoes nitration using a mixture of concentrated nitric and sulfuric acids.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: Benzoic acid derivatives.
Scientific Research Applications
Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential anti-HIV agents and other therapeutic compounds.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and bromo groups play crucial roles in these interactions, often participating in hydrogen bonding or covalent modifications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical reactivity and biological activity compared to simpler benzoate esters. This combination of functional groups allows for a broader range of applications and interactions in various fields.
Properties
CAS No. |
386705-88-0 |
|---|---|
Molecular Formula |
C13H12BrN3O4 |
Molecular Weight |
354.16 g/mol |
IUPAC Name |
methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate |
InChI |
InChI=1S/C13H12BrN3O4/c1-8-11(14)12(17(19)20)15-16(8)7-9-3-5-10(6-4-9)13(18)21-2/h3-6H,7H2,1-2H3 |
InChI Key |
FSOUCXGUESSIQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-])Br |
solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



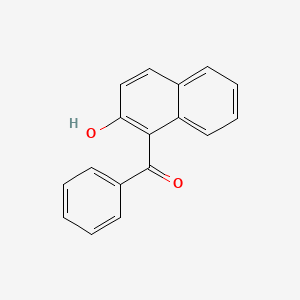

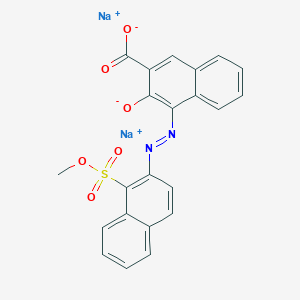
![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)
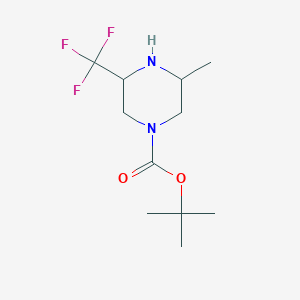
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)
![4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14169911.png)
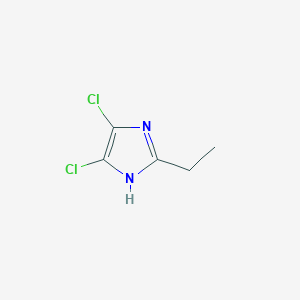

![3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14169941.png)

